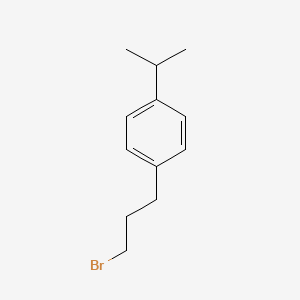
(3-Bromobutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobutyl)cyclohexane is an organic compound with the molecular formula C₁₀H₁₉Br It consists of a cyclohexane ring substituted with a 3-bromobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromobutyl)cyclohexane can be synthesized through the bromination of butylcyclohexane. The process typically involves the following steps:
Bromination: Butylcyclohexane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromobutyl group.
Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of butylcyclohexane are brominated using bromine in the presence of a radical initiator.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
(3-Bromobutyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (3-Bromobutyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chlorobutyl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutyl)cyclohexane: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutyl)cyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutyl)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-bromobutylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
Clé InChI |
SJVOAEYMLPIOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


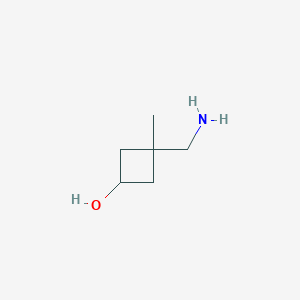
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
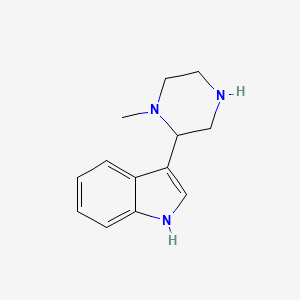
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)

amine](/img/structure/B13605164.png)
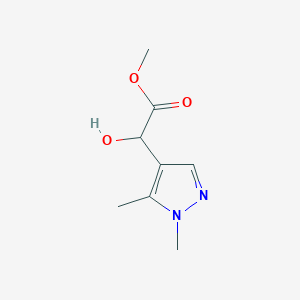
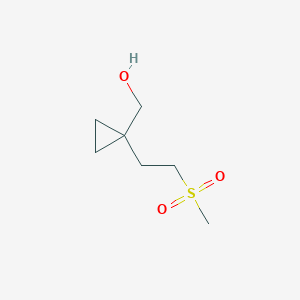

![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)

